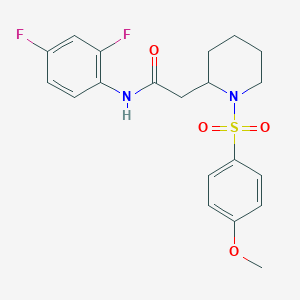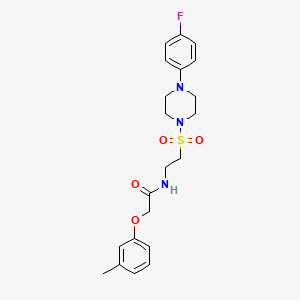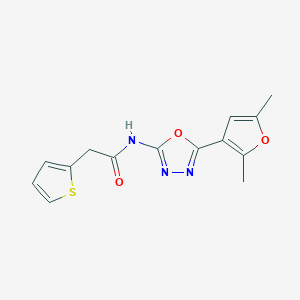
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide, also known as DOTA, is a chemical compound that has been extensively studied in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains both oxygen and nitrogen atoms in its structure. DOTA has been found to have a wide range of applications in scientific research, including as a fluorescent probe, a radioligand, and a drug delivery agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity
One area of application for related compounds involves antimicrobial evaluation and hemolytic activity studies. For instance, derivatives of 2,5-disubstituted 1,3,4-oxadiazole compounds, which share structural similarities with the compound , have been prepared and assessed for their antimicrobial effectiveness. These studies often aim to explore the pharmacological potential of such compounds, identifying them as active against various microbial species. For example, compounds synthesized through a series of transformations starting from aryl/aralkyl organic acids showed notable antimicrobial activity, with specific derivatives displaying potent antimicrobial properties against a selected panel of microbes. Additionally, these compounds were evaluated for their hemolytic activity to assess their cytotoxicity towards human cells, with most compounds exhibiting low toxicity, suggesting their viability for further biological screenings (Gul et al., 2017).
Anti-inflammatory Potential
The anti-inflammatory activity of 1,3,4-oxadiazole derivatives is another significant area of research. These compounds have been synthesized and evaluated for their potential to inhibit inflammatory responses in various models. For instance, substituted 1,3,4-oxadiazoles have been reported to possess anti-inflammatory activity, demonstrated through tests like the Carrageenan-induced edema test in rat paw. These studies aim to understand the compounds' mechanism of action and their effectiveness in reducing inflammation compared to standard reference drugs (Nargund et al., 1994).
Anticancer Screening
The exploration of 1,3,4-oxadiazole compounds extends into anticancer research, where novel analogs are synthesized and screened for their cytotoxic activities against various cancer cell lines. This research focuses on identifying compounds that can selectively target cancer cells, offering potential pathways for the development of new anticancer agents. For example, certain imidazothiadiazole analogs, structurally related to the compound of interest, have shown promising results against breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abu-Melha, 2021).
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-6-11(9(2)19-8)13-16-17-14(20-13)15-12(18)7-10-4-3-5-21-10/h3-6H,7H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWPXIADQPDTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

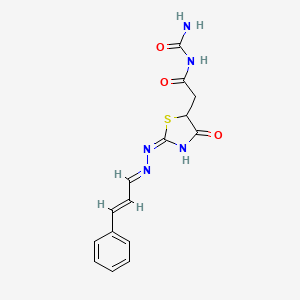

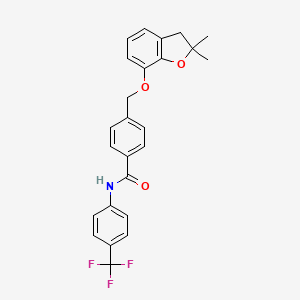
![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)



